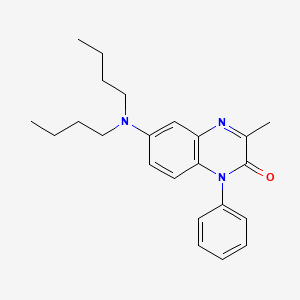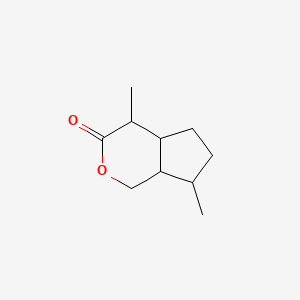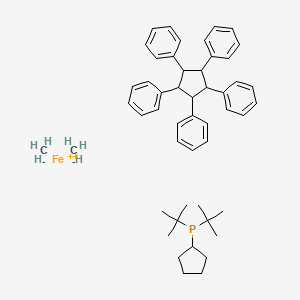
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene is a complex organometallic compound It is known for its unique structure, which includes a central iron atom coordinated with a phosphane ligand and a tetraphenylcyclopentylbenzene moiety
Méthodes De Préparation
The synthesis of carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene typically involves the reaction of iron(II) chloride with ditert-butyl(cyclopentyl)phosphane and 2,3,4,5-tetraphenylcyclopentylbenzene under inert atmosphere conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or benzene at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phosphane ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include palladium catalysts for substitution reactions and strong oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene has several scientific research applications:
Biology: Its potential biological applications are being explored, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing into its use as a potential therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of this compound involves its ability to coordinate with transition metals, thereby facilitating various catalytic processes. The iron center plays a crucial role in these reactions by providing a site for substrate binding and activation. The phosphane ligand and tetraphenylcyclopentylbenzene moiety contribute to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds include other phosphane ligands and iron complexes. For example:
Triphenylphosphine: Another common phosphane ligand used in catalysis.
Propriétés
Formule moléculaire |
C50H63FeP |
|---|---|
Poids moléculaire |
750.9 g/mol |
Nom IUPAC |
carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene |
InChI |
InChI=1S/C35H30.C13H27P.2CH3.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;/h1-25,31-35H;11H,7-10H2,1-6H3;2*1H3;/q;;2*-1;+2 |
Clé InChI |
VHZDJQUPJBDPGP-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].CC(C)(C)P(C1CCCC1)C(C)(C)C.C1=CC=C(C=C1)C2C(C(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


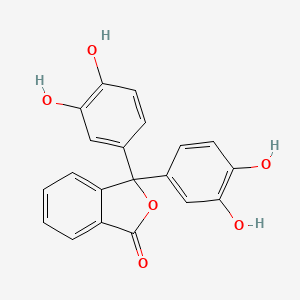
![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
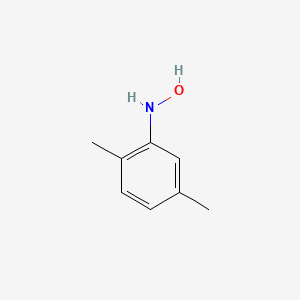
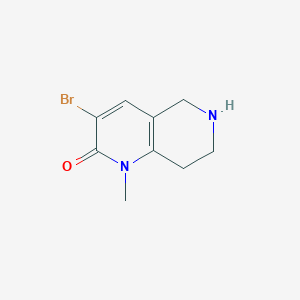
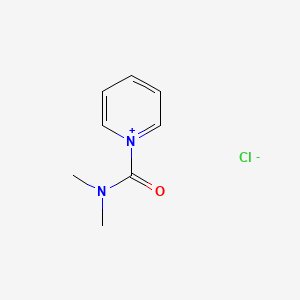
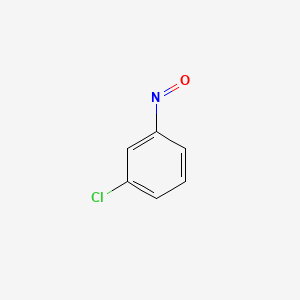

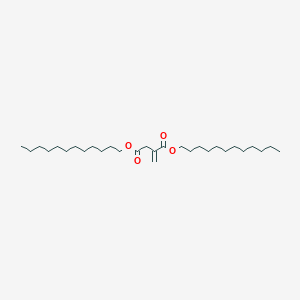
![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)
![Naphtho[1,2-c]thiophene](/img/structure/B14749731.png)
![3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14749735.png)
